
N,N'-Dimethoxy-1H-purine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) is a chemical compound with the molecular formula C7H10N6O2 and a molecular weight of 210.19 g/mol . This compound is characterized by the presence of a purine ring system substituted with two O-methylhydroxylamine groups at the 2 and 6 positions. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) typically involves the reaction of 2,6-diaminopurine with methoxyamine hydrochloride under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product . The reaction mixture is usually heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting purine-related pathways.
Wirkmechanismus
The mechanism of action of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in purine metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). By inhibiting these enzymes, the compound disrupts the synthesis of DNA and RNA, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other cellular targets, such as lysosomes and mitochondria, to induce cell death through non-mitochondrial pathways .
Vergleich Mit ähnlichen Verbindungen
N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) can be compared with other similar compounds, such as:
N,N’-Pyridine-2,6-diyl bis(N-phenylthiourea): This compound is a thiourea derivative with chelating properties and is studied for its potential biological activities.
2,6-Diamino-9H-purine derivatives: These compounds are structurally similar to N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) and are investigated for their anticancer and antiviral properties.
The uniqueness of N,N’-(9H-Purine-2,6-diyl)bis(O-methylhydroxylamine) lies in its specific substitution pattern and the presence of O-methylhydroxylamine groups, which confer distinct chemical and biological properties compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
108278-67-7 |
|---|---|
Molekularformel |
C7H10N6O2 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
2-N,6-N-dimethoxy-7H-purine-2,6-diamine |
InChI |
InChI=1S/C7H10N6O2/c1-14-12-6-4-5(9-3-8-4)10-7(11-6)13-15-2/h3H,1-2H3,(H3,8,9,10,11,12,13) |
InChI-Schlüssel |
RPJKUHWRNPUMOK-UHFFFAOYSA-N |
Kanonische SMILES |
CONC1=NC(=NC2=C1NC=N2)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)
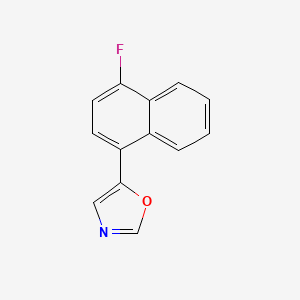
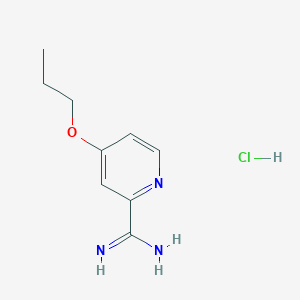
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)
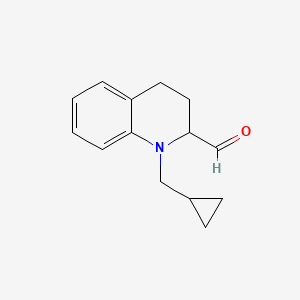
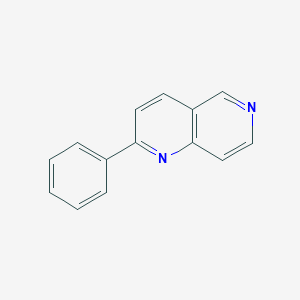
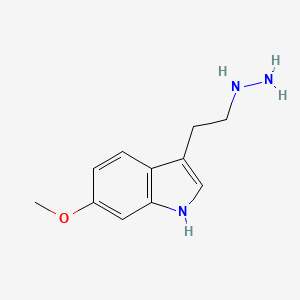
![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)

![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)
![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)

